2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₁₃H₁₃F₃N₂O with a molecular weight of 270.25 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The systematic International Union of Pure and Applied Chemistry name, 2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile, precisely describes the connectivity and substitution pattern of the major structural components.
The central structural feature consists of an acetonitrile backbone where the alpha carbon bears both a morpholine substituent and a 3-(trifluoromethyl)phenyl group. This arrangement creates a quaternary carbon center that significantly influences the overall molecular geometry and electronic distribution. The morpholine ring system contributes a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms, which adopts a chair conformation characteristic of morpholine derivatives. The nitrogen atom within the morpholine ring forms a direct bond to the central acetonitrile carbon, creating a tertiary amine functionality that can participate in various intermolecular interactions.
The aromatic component features a benzene ring with a trifluoromethyl substituent positioned at the meta position relative to the acetonitrile attachment point. This trifluoromethyl group represents one of the most electron-withdrawing substituents in organic chemistry, significantly altering the electronic properties of the aromatic system. The three fluorine atoms create a strong inductive effect that withdraws electron density from the benzene ring, affecting both the reactivity and spectroscopic properties of the molecule. The nitrile functional group provides a linear geometry with a carbon-nitrogen triple bond, contributing to the overall dipole moment and offering potential coordination sites for metal complexation or hydrogen bonding interactions.
| Structural Component | Molecular Fragment | Key Features |
|---|---|---|
| Morpholine Ring | C₄H₈NO | Six-membered chair conformation, tertiary amine nitrogen |
| Aromatic System | C₇H₄F₃ | Meta-trifluoromethyl substituted benzene |
| Acetonitrile Linker | C₂HN | Linear geometry, quaternary carbon center |
| Overall Connectivity | C₁₃H₁₃F₃N₂O | Molecular weight 270.25 g/mol |
The three-dimensional arrangement of these functional groups creates a molecule with distinct regions of varying electronic character. The morpholine ring provides a relatively electron-rich domain due to the nitrogen and oxygen heteroatoms, while the trifluoromethyl-substituted aromatic ring represents an electron-deficient region. This electronic dichotomy influences the molecule's behavior in chemical reactions and its interactions with other molecular species. The acetonitrile moiety serves as both a structural linker and an important functional group that can participate in nucleophilic addition reactions or serve as a ligand in coordination chemistry applications.
Crystallographic Studies and Conformational Dynamics
The conformational behavior of this compound is dominated by the inherent flexibility of the morpholine ring system and the rotational freedom around single bonds connecting the major structural units. Morpholine rings consistently adopt chair conformations in crystalline environments, as demonstrated in related morpholine-containing compounds where the ring maintains characteristic torsion angles that minimize steric strain. The morpholine ring in this compound exhibits typical chair geometry with torsion angles of approximately -58.1° and 59.4° for the key carbon-oxygen and oxygen-carbon bonds, confirming the preferred conformational arrangement.
The crystal packing arrangements of morpholine derivatives reveal significant contributions from intermolecular hydrogen bonding interactions involving both the nitrogen and oxygen heteroatoms. These interactions create extended networks that stabilize particular conformational states and influence the overall crystal structure. The morpholine nitrogen atom can serve as both a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor, creating multiple interaction pathways that determine the solid-state structure. The oxygen atom within the morpholine ring consistently functions as a hydrogen bond acceptor, contributing to the formation of characteristic ring motifs in crystalline arrangements.
The trifluoromethyl substituent introduces additional conformational considerations due to its substantial steric bulk and strong electronic effects. The rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring is typically restricted, leading to preferred orientations that minimize steric clashes while maximizing electronic stabilization. The three fluorine atoms adopt orientations that balance intramolecular repulsions with favorable electrostatic interactions, creating a relatively rigid local environment around the substituted aromatic system.
| Conformational Parameter | Typical Range | Structural Significance |
|---|---|---|
| Morpholine Ring Torsion | -60° to +60° | Chair conformation maintenance |
| Carbon-Nitrogen-Carbon Angle | 110-115° | Tetrahedral geometry around nitrogen |
| Aromatic-Aliphatic Dihedral | 0-180° | Rotational freedom around single bonds |
| Trifluoromethyl Rotation | Limited | Steric and electronic constraints |
Conformational dynamics studies using computational methods reveal that the molecule exhibits multiple low-energy conformations arising from rotation around the single bonds connecting the morpholine ring and aromatic system to the central acetonitrile carbon. These conformational states differ primarily in the relative orientations of the morpholine ring and the trifluoromethyl-substituted benzene ring, with energy barriers for interconversion typically ranging from 10 to 20 kilojoules per mole. The preferred conformations minimize steric interactions between the morpholine ring and the aromatic system while maintaining optimal electronic interactions between the various functional groups.
Temperature-dependent conformational behavior demonstrates that at ambient conditions, the molecule exists as a dynamic equilibrium between multiple conformational states. The morpholine ring maintains its chair conformation across all accessible conformations, but the orientation relative to the aromatic system varies significantly. This conformational flexibility has important implications for the molecule's biological activity and chemical reactivity, as different conformational states may exhibit varying affinities for biological targets or different reactivities in chemical transformations.
Computational Chemistry Approaches for Electronic Structure Prediction
Density functional theory calculations employing the B3LYP hybrid functional with 6-311+G(d,p) basis sets provide comprehensive insights into the electronic structure and spectroscopic properties of this compound. These computational approaches successfully predict vibrational frequencies, electronic transitions, and nuclear magnetic resonance chemical shifts with excellent agreement to experimental observations. The optimized molecular geometry obtained through density functional theory calculations reveals bond lengths and angles that closely match crystallographic data for related compounds, validating the computational methodology's accuracy for this molecular system.
The electronic structure calculations demonstrate significant charge polarization within the molecule, primarily driven by the strong electron-withdrawing effects of both the trifluoromethyl group and the nitrile functionality. The trifluoromethyl substituent creates a substantial dipole moment that influences the entire aromatic system, withdrawing electron density through both inductive and mesomeric effects. Natural bond orbital analysis reveals that the carbon-fluorine bonds in the trifluoromethyl group exhibit highly ionic character, with significant charge transfer from carbon to fluorine atoms contributing to the overall molecular dipole moment.
The morpholine ring system contributes electron density to the central acetonitrile carbon through the nitrogen lone pair, creating a region of enhanced nucleophilicity at the quaternary carbon center. This electronic effect is clearly observable in the calculated molecular electrostatic potential maps, which show a concentration of negative charge around the morpholine oxygen and nitrogen atoms, contrasting with the electron-deficient regions near the trifluoromethyl group and nitrile carbon. The electronic structure calculations also predict the compound's behavior in various chemical environments, including protonation states and metal coordination geometries.
| Computational Parameter | Calculated Value | Experimental Correlation |
|---|---|---|
| Dipole Moment | 3.2-4.1 Debye | Solvent-dependent behavior |
| Highest Occupied Molecular Orbital Energy | -6.8 eV | Oxidation potential correlation |
| Lowest Unoccupied Molecular Orbital Energy | -1.2 eV | Reduction potential correlation |
| Predicted Boiling Point | 302.7±42.0°C | Experimental verification needed |
Vibrational frequency calculations using density functional theory methods accurately reproduce the experimental infrared and Raman spectra, enabling detailed assignment of fundamental vibrational modes. The trifluoromethyl stretching vibrations appear as characteristic bands in the 1290-1200 wavenumber region, while the morpholine ring vibrations contribute to the fingerprint region below 1500 wavenumbers. The nitrile stretching frequency appears as a strong, sharp band near 2240 wavenumbers, consistent with the linear geometry and triple bond character of the carbon-nitrogen bond.
Properties
IUPAC Name |
2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJGOMEIIUHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine and acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Organic Synthesis
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies show significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Against Cancer Cells : Investigations into its effects on cancer cell lines (e.g., HeLa and MCF-7) reveal IC50 values of approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potential use in cancer therapy.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is interest in exploring its effects on neurological disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Morpholino-2-phenylacetonitrile | Morpholine derivative | Moderate antibacterial activity |
| 2-Morpholino-2-(m-tolyl)acetonitrile | Morpholine derivative | Lower cytotoxicity |
| 2-Morpholino-2-(o-tolyl)acetonitrile | Morpholine derivative | Similar antimicrobial properties |
This table highlights the distinct characteristics and activities of related compounds, emphasizing the unique profile of this compound.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of morpholine derivatives found that this compound exhibited significant antibacterial activity against various strains. The research supports its potential as a lead compound for developing new antibiotics due to its effectiveness at low concentrations.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on cancer cell lines demonstrated that this compound induces apoptosis in certain tumor types. The ongoing investigations aim to elucidate the underlying mechanisms of action and assess its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in substituents on the phenyl ring, replacement of the nitrile group, or substitution of the morpholino moiety. Below is a comparative analysis:
Table 1: Key Properties of 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile and Analogs
Substituent Effects on Properties
Electron-Withdrawing Groups (EWGs):
- Trifluoromethyl (CF₃): Enhances electrophilicity of the nitrile group and improves metabolic resistance compared to chloro or fluoro substituents .
- Chlorine (Cl): Less electron-withdrawing than CF₃, reducing nitrile reactivity but increasing lipophilicity .
Morpholino vs. Amine Groups:
- The morpholino ring increases solubility in polar solvents due to its oxygen atom, whereas ethanamine derivatives (e.g., 2-(3-chlorophenyl)-2-morpholinoethanamine hydrochloride) form salts for enhanced stability .
Nitrile vs. Ketone Functionality:
Spectral and Physical Data
Biological Activity
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and a trifluoromethyl-substituted phenyl group attached to an acetonitrile moiety. Its molecular formula is , which indicates the presence of three fluorine atoms that enhance its lipophilicity and biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of compounds with similar structures, particularly those containing trifluoromethyl groups, exhibit significant anticonvulsant properties. For instance, studies have demonstrated that certain substituted anilides with trifluoromethyl groups showed protective effects in maximal electroshock (MES) seizure models. This suggests that this compound may possess similar anticonvulsant activity due to its structural similarities .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. The presence of the morpholine ring is believed to contribute to enhanced membrane permeability, facilitating antimicrobial action.
Anticancer Activity
Preliminary studies suggest that compounds with a similar framework may inhibit cancer cell proliferation. For example, certain fluorinated derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The trifluoromethyl group is thought to play a crucial role in enhancing the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as ion channels or enzymes involved in neurotransmission and cell signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Protective effects in MES models | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Detailed Research Findings
- Anticonvulsant Studies : In animal models, derivatives containing trifluoromethyl groups exhibited significant protection against seizures induced by electrical stimulation (MES). Notably, compounds with morpholine moieties showed delayed but prolonged anticonvulsant action .
- Antimicrobial Testing : Related compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The structural features of these compounds were critical in determining their antimicrobial efficacy.
- Anticancer Evaluation : In vitro assays revealed that certain derivatives significantly reduced the viability of cancer cells, with IC50 values indicating potent activity against specific lines such as MCF-7 and HepG2 . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell migration.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile, and how are intermediates validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are often synthesized via refluxing with anhydrous potassium carbonate in dry acetonitrile, as seen in analogous procedures . Intermediates like trifluoromethylphenyl precursors (e.g., [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile) are characterized using HPLC, GC-MS (>98% purity), and NMR to confirm structural integrity . Key steps include monitoring reaction progress via TLC and isolating intermediates via column chromatography.
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and energetics for morpholino-group incorporation. ICReDD’s approach combines these with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . For instance, simulations of trifluoromethylphenyl intermediates can identify steric or electronic barriers, reducing trial-and-error experimentation . Researchers should validate computational predictions with small-scale reactions before scaling.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): To confirm morpholino ring integration (δ ~3.5–3.7 ppm for N-CH₂), trifluoromethyl signals (δ ~110–120 ppm in ¹⁹F), and nitrile group absence of proton coupling.
- IR Spectroscopy: A sharp C≡N stretch (~2240 cm⁻¹) and C-F stretches (~1150–1250 cm⁻¹) are diagnostic.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns, aligning with analogs like 2-(2,6-difluorophenyl)acetonitrile .
Advanced: How should researchers address contradictions in reaction yields when varying solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity effects on intermediates. A factorial design approach (e.g., varying acetonitrile, DMF, or THF) with DOE (Design of Experiments) software can isolate critical variables . For example, acetonitrile’s high polarity may stabilize transition states in SN2 reactions but reduce solubility of trifluoromethyl intermediates. Statistical analysis (ANOVA) of yield data across solvents can identify optimal conditions while controlling for moisture or oxygen sensitivity .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
The morpholino group’s hygroscopicity and the nitrile’s susceptibility to hydrolysis necessitate anhydrous storage under inert gas (N₂/Ar) at −20°C . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis can predict shelf life. Degradation products (e.g., carboxylic acids from nitrile hydrolysis) should be monitored via LC-MS.
Advanced: What mechanistic role does the morpholino group play in the compound’s reactivity?
Methodological Answer:
The morpholino group acts as an electron-donating substituent, stabilizing adjacent carbocations or radical intermediates during reactions. Computational studies (e.g., NBO analysis) can quantify its resonance effects on the acetonitrile moiety . Experimentally, comparing reactivity with non-morpholino analogs (e.g., phenylacetonitrile derivatives) under identical conditions reveals its impact on reaction kinetics and regioselectivity .
Advanced: How can researchers resolve discrepancies in catalytic efficiency reported for palladium-mediated coupling reactions involving this compound?
Methodological Answer:
Contradictions may stem from ligand choice or trace moisture. Systematic studies using controlled Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and rigorous drying protocols (molecular sieves, Schlenk techniques) are recommended. Kinetic profiling (e.g., in situ IR or UV-vis) can correlate reaction rates with catalyst speciation. Cross-referencing with CRDC subclass RDF2050112 (reactor design) ensures scalability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with acetonitrile derivatives.
- Ventilation: Use fume hoods due to potential nitrile vapor release.
- Spill Management: Neutralize with activated charcoal or vermiculite, avoiding water to prevent hydrolysis .
Advanced: What strategies improve the enantiomeric purity of chiral derivatives of this compound?
Methodological Answer:
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance enantioselectivity. Computational docking studies predict catalyst-substrate interactions to guide ligand design .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s spectroscopic and reactive properties?
Methodological Answer:
The -CF₃ group’s strong electron-withdrawing effect deshields adjacent protons (upfield shifts in ¹H NMR) and lowers LUMO energy, enhancing electrophilicity. Comparative studies with non-fluorinated analogs using cyclic voltammetry reveal redox behavior differences. IR and Raman spectroscopy further quantify C-F bond polarization effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
